molecular formula C12H17ClO3S B1444009 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride CAS No. 1340297-76-8

4-(4-Ethylphenoxy)butane-1-sulfonyl chloride

Cat. No.: B1444009
CAS No.: 1340297-76-8
M. Wt: 276.78 g/mol
InChI Key: LRNHKRYWVYPLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylphenoxy)butane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a butane chain with a 4-ethylphenoxy substituent. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-ethylphenol and butane-1-sulfonyl chloride.

  • Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydroxide to deprotonate the phenol, followed by the addition of butane-1-sulfonyl chloride.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: Reduction reactions can convert the sulfonyl chloride to sulfonamides or sulfones.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Sulfonamides: Formed through reduction reactions.

  • Sulfones: Another product of reduction reactions.

  • Substitution Derivatives: Various nucleophilic substitution products.

Scientific Research Applications

4-(4-Ethylphenoxy)butane-1-sulfonyl chloride has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride exerts its effects depends on the specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 4-(4-Ethylphenoxy)butanoic acid

  • 4-(2-Bromo-4-ethylphenoxy)butanoic acid

  • 2-(4-Ethylphenoxy)-5-chlorobenzoic acid

Uniqueness: 4-(4-Ethylphenoxy)butane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(4-ethylphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3S/c1-2-11-5-7-12(8-6-11)16-9-3-4-10-17(13,14)15/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNHKRYWVYPLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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